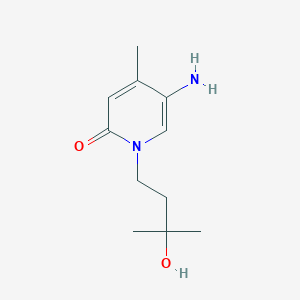
5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1h)-one is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2(1H)-one, often referred to as compound 1506219-21-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₃N₃O₂
- CAS Number : 1506219-21-1
This structure contributes to its interaction with biological targets, influencing its pharmacological effects.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.
Biological Assays and Findings
Several studies have assessed the biological activity of this compound using various assays:
Table 1: Summary of Biological Assays
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that this compound significantly protected against glutamate-induced toxicity. The mechanism was attributed to its ability to modulate calcium influx and reduce reactive oxygen species (ROS) production.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, the compound exhibited a marked reduction in pro-inflammatory cytokines. This suggests potential application in treating conditions characterized by chronic inflammation.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained biological activity. Toxicity assessments reveal that it has a low toxicity profile at therapeutic doses, making it a candidate for further development.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxy-3-methylbutyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-8-6-10(14)13(7-9(8)12)5-4-11(2,3)15/h6-7,15H,4-5,12H2,1-3H3 |
InChI Key |
HCFQUOOPHDRQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















